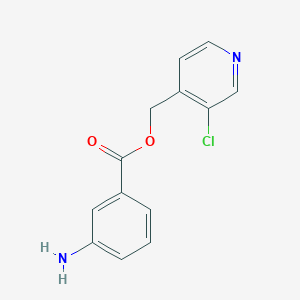

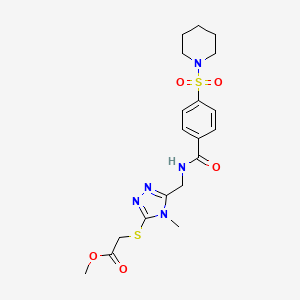

![molecular formula C18H13ClFN5S B2772333 7-[(4-Chlorophenyl)methylsulfanyl]-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine CAS No. 863458-94-0](/img/structure/B2772333.png)

7-[(4-Chlorophenyl)methylsulfanyl]-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of complex organic molecules .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the sulfur atom connecting the chlorophenyl ring might be reactive towards nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine and chlorine atoms might make the compound more polar and influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Supramolecular Architecture

The molecular structure of related triazolopyrimidine compounds has been analyzed in various crystal environments. For example, studies on 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid have revealed intricate hydrogen-bonding interactions and diverse supramolecular architectures. These findings indicate the potential biological activity of triazolopyrimidine coordination compounds (Canfora et al., 2010).

Antimicrobial Activity

Some triazolopyrimidine derivatives have been synthesized and tested for antimicrobial activity. For instance, novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones were created and evaluated for their effectiveness against various microbes (El-Agrody et al., 2001).

Crystal Structures and Intermolecular Interactions

The crystal structures of various anhydrous and hydrated triazolopyrimidine derivatives have been studied, revealing significant variations in N–H···N hydrogen bonding patterns influenced by different substituents. This research offers insights into the molecular arrangement and interaction mechanisms of these compounds (Boechat et al., 2014).

Synthesis and Potential Antitumor Activity

Triazolopyrimidines have been synthesized and evaluated for their antitumor properties. For example, certain derivatives demonstrated inhibitory effects on cancer cell lines, highlighting their potential in cancer treatment (Hafez & El-Gazzar, 2009).

Anticonvulsant Potential

Some triazolopyrimidine derivatives have been synthesized using microwave-assisted methods and studied for their anticonvulsant properties. This research indicates the potential of these compounds in treating seizure disorders (Divate & Dhongade-Desai, 2014).

Serotonin Receptor Antagonism

Triazolopyrimidine derivatives have been explored for their affinity to serotonin 5-HT6 receptors, demonstrating potential as selective ligands. Such findings are valuable for developing new treatments for disorders related to serotonin regulation (Ivachtchenko et al., 2010).

Anti-inflammatory and Analgesic Effects

Quinazolinone derivatives related to triazolopyrimidines have been synthesized and tested for anti-inflammatory and analgesic effects. This suggests possible applications in pain management and inflammation treatment (Farag et al., 2012).

Unique Mechanism of Tubulin Inhibition

Triazolopyrimidines have shown a unique mechanism of inhibiting tubulin polymerization, distinct from other anticancer agents. This property could be pivotal in developing new anticancer therapies (Zhang et al., 2007).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-[(4-chlorophenyl)methylsulfanyl]-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN5S/c19-14-7-5-12(6-8-14)10-26-18-16-17(21-11-22-18)25(24-23-16)9-13-3-1-2-4-15(13)20/h1-8,11H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJCKAGJSMEPDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)Cl)N=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(4-Chlorophenyl)methylsulfanyl]-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-Methylpiperazin-1-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2772252.png)

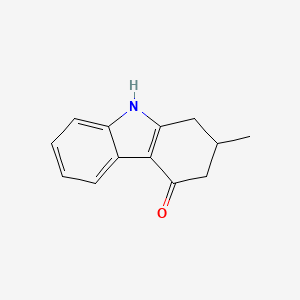

![2-(4-methoxyphenyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide](/img/structure/B2772258.png)

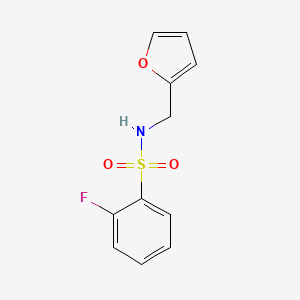

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2772259.png)

![2-(Benzyloxy)-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2772266.png)

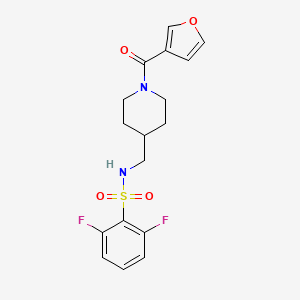

![1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2772268.png)

![1-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-2-ol](/img/structure/B2772272.png)